2-Bromo-5-iodopyridin-3-amine

Descripción general

Descripción

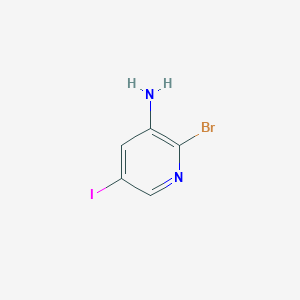

2-Bromo-5-iodopyridin-3-amine is an organic compound with the molecular formula C5H4BrIN2 It is a halogenated derivative of pyridine, characterized by the presence of both bromine and iodine atoms on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodopyridin-3-amine can be synthesized through various chemical reactions. One common method involves the halogenation of pyridine derivatives. For instance, starting with 3-aminopyridine, bromination and iodination can be sequentially performed to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including halogen exchange reactions and catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine or iodine atoms can be replaced by other nucleophiles.

Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Amination Reactions: The compound can undergo amination reactions, forming C-N bonds with various amines.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Employed in amination reactions.

Nucleophiles: Such as amines, used in substitution reactions.

Major Products Formed:

Aminopyridines: Formed through amination reactions.

Biaryl Compounds: Resulting from cross-coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Bromo-5-iodopyridin-3-amine serves as a critical intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and autoimmune diseases. Here are some notable applications:

- Tyrosine Kinase Inhibitors : This compound is integral in synthesizing tyrosine kinase inhibitors, which are vital in cancer chemotherapy. Tyrosine kinases play significant roles in cell signaling pathways that regulate cell division and survival, making their inhibitors crucial for treating various cancers, including breast and colorectal cancers .

- CRAC Inhibitors : It is also used in developing CRAC (Calcium Release Activated Calcium) inhibitors, which are being investigated for their potential to treat autoimmune diseases and inflammatory conditions. These inhibitors can modulate immune responses by affecting calcium signaling pathways .

- Antimalarial Agents : The compound has been identified as a structural component in the synthesis of antimalarial agents, highlighting its versatility in addressing infectious diseases .

Synthetic Methodologies

The synthesis of this compound has been extensively studied to enhance yield and purity while minimizing by-products. Key methodologies include:

- Bromination and Iodination : The compound can be synthesized through a sequential bromination followed by iodination of 2-aminopyridine using N-bromosuccinimide (NBS) and iodine. This method has been optimized to achieve high yields (up to 95% for bromination and 73.7% for iodination) while effectively managing side reactions .

- Recycling of Materials : Recent studies have demonstrated the feasibility of recycling starting materials during the iodination process, which not only improves economic viability but also aligns with sustainable practices in chemical manufacturing .

Case Studies and Research Findings

Several studies have documented the applications and synthetic strategies involving this compound:

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-iodopyridin-3-amine involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. In biological systems, it can interact with molecular targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .

Comparación Con Compuestos Similares

- 5-Bromo-4-chloro-3-iodopyridin-2-amine

- 5-Bromo-6-chloro-3-iodopyridin-2-amine

- 5-Bromo-2-iodopyridin-3-ol

- 2-Bromo-5-iodopyridin-3-ol

Uniqueness: 2-Bromo-5-iodopyridin-3-amine stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

2-Bromo-5-iodopyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 292.94 g/mol. The presence of bromine and iodine substituents at specific positions on the pyridine ring enhances its reactivity and biological interactions, making it a valuable candidate for drug development and synthetic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromine Atom : Substituted at the 2-position.

- Iodine Atom : Substituted at the 5-position.

- Amino Group : Present at the 3-position, which alters the compound's reactivity and potential biological activity.

This unique arrangement allows for enhanced binding affinity to biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily arises from its ability to interact with proteins and nucleic acids. The halogen atoms can enhance binding affinity, modulating enzyme activities or receptor functions. Notably, the compound may act as an enzyme inhibitor or receptor ligand, influencing pathways relevant to diseases such as cancer and viral infections.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for viral replication or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, affecting cellular responses.

Antiviral Properties

Research indicates that derivatives of halogenated pyridines exhibit antiviral properties. For instance, studies on related compounds have shown inhibition of viral polymerases, suggesting that this compound could possess similar antiviral effects against RNA viruses.

Anticancer Activity

In vitro studies have demonstrated that halogenated pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves activation of specific signaling pathways that lead to programmed cell death. This suggests that this compound may also exhibit anticancer properties warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 2-Bromo-4,5-dichloro-6-iodo-pyridine | Multiple halogen substitutions | Enhanced reactivity in organic synthesis |

| 6-Bromo-2-chloro-3-chloromethylquinoline | Different heterocyclic structure | Contains chloromethyl group |

| This compound | Amino group substitution | Altered reactivity due to amino group |

| This compound | Unique halogenation pattern | Potential for specific enzyme inhibition |

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that a related compound, 2-Bromo-6-chloro-3-iodopyridine, exhibited promising antiviral effects against certain RNA viruses by inhibiting viral polymerases. This finding suggests a potential for this compound in antiviral applications.

- Anticancer Activity : In vitro assays indicated that halogenated pyridine derivatives could activate apoptotic pathways in various cancer cell lines. Further studies are needed to confirm the specific mechanisms through which this compound may induce apoptosis.

Propiedades

IUPAC Name |

2-bromo-5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBJZYQEHPMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673859 | |

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-06-0 | |

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.